Stereochemical Identity: Enantiomeric Excess vs. (S)-Enantiomer (CAS 877397-65-4)
The primary differentiator is the absolute configuration and optical rotation. The target compound is the (R)-enantiomer, while its primary comparator is the (S)-enantiomer (CAS 877397-65-4). While both may be supplied at similar chemical purity (e.g., 98-99%), their enantiomeric purity is the critical procurement specification. A rigorous synthesis method for Crizotinib's chiral intermediate achieved an enantiomeric excess (ee) of 98% under continuous-flow conditions [1]. This is a quantifiable target for sourcing. In contrast, the (S)-enantiomer is a known impurity to be controlled and has a different optical rotation (+5.0° to +9.0° in MeOH) . The target (R)-enantiomer must demonstrate a corresponding negative specific rotation.
| Evidence Dimension | Enantiomeric Purity (ee) and Optical Rotation |
|---|---|
| Target Compound Data | (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol; Target specification: >98% ee for pharmaceutical use; Achieved in synthesis: 98% ee [1] |
| Comparator Or Baseline | (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol (CAS 877397-65-4); Optical Rotation: +5.0° to +9.0° (c=0.87, MeOH) |
| Quantified Difference | The target (R)-enantiomer must be differentiated by its unique negative specific rotation and the absence of the (S)-enantiomer as quantified by chiral HPLC. |
| Conditions | Dynamic kinetic resolution under continuous-flow conditions [1]; Chiral HPLC analysis . |
Why This Matters
This matters for scientific selection because procurement of the incorrect enantiomer will lead to an inactive API and regulatory failure.
- [1] de França, A. S., et al. (2018). Studies on the dynamic resolution of Crizotinib intermediate. Bioorganic & Medicinal Chemistry, 26(7), 1333-1337. View Source
